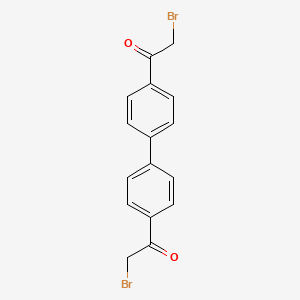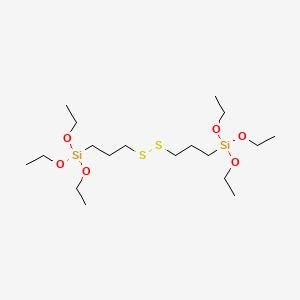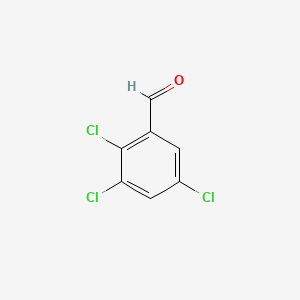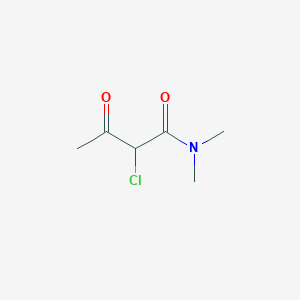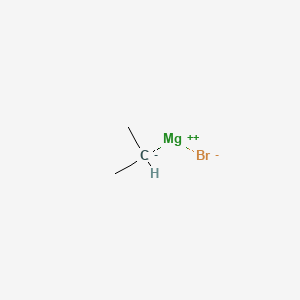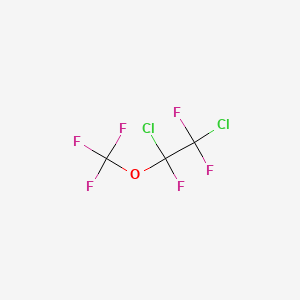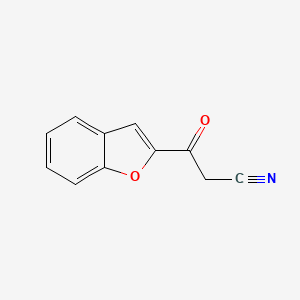
3-(1-ベンゾフラン-2-イル)-3-オキソプロパンニトリル
概要
説明
3-(1-Benzofuran-2-yl)-3-oxopropanenitrile is a useful research compound. Its molecular formula is C11H7NO2 and its molecular weight is 185.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗腫瘍活性
ベンゾフラン誘導体は、強力な抗腫瘍特性を持つことが明らかになっています。3-(1-ベンゾフラン-2-イル)-3-オキソプロパンニトリルの構造は、腫瘍増殖を阻害したり、癌細胞のアポトーシスを誘導したりする可能性を調査することができます。 副作用の少ない新規抗癌剤の探索が継続されていることを考えると、この用途は特に有望です .
抗菌特性
研究によると、ベンゾフラン化合物は有意な抗菌活性を示す可能性があります。 問題の特定の化合物は、合成され、さまざまな細菌株に対して試験されて、新しい抗菌剤としての有効性を判断することができます。これは、抗生物質耐性が増加している時代に非常に重要です .
抗酸化効果
フリーラジカルによる酸化ストレスは、多くの病気に関与しています。 ベンゾフラン誘導体は、強力な抗酸化物質として作用する可能性があります3-(1-ベンゾフラン-2-イル)-3-オキソプロパンニトリルは、有害なフリーラジカルを捕捉する能力を評価して、細胞を酸化損傷から保護することができます .
抗ウイルス用途
いくつかのベンゾフラン誘導体は、抗ウイルス活性を示しています。 この化合物は、ウイルス複製を阻害する可能性や、特定のウイルス感染に対する治療薬として作用する可能性を評価することができます。これにより、新しい抗ウイルス薬の開発に貢献することができます .
複雑なベンゾフラン化合物の合成
この化合物は、より複雑なベンゾフラン誘導体の合成における前駆体として役立ちます。 フリーラジカル環化カスケードなどの新しい方法を用いて、潜在的な薬理学的用途を持つ多環式ベンゾフラン化合物を構築することができます .
PDE4Bの阻害剤
ホスホジエステラーゼ4B(PDE4B)は、炎症反応と免疫反応に関与する酵素です。 ベンゾフラン融合N-ヘテロ環は、PDE4Bの潜在的な阻害剤として同定されています3-(1-ベンゾフラン-2-イル)-3-オキソプロパンニトリルは、合成され、PDE4Bに対する阻害効果を試験することができます。これにより、炎症性疾患の新しい治療法につながる可能性があります .
作用機序
Target of Action
Benzofuran derivatives have been found to interact with various biological targets, such as the epidermal growth factor receptor (egfr), a member of the tyrosine kinase family . EGFR plays a crucial role in cell proliferation and survival, making it a significant target in cancer therapy.
Mode of Action
Benzofuran derivatives have been reported to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that these compounds may interact with their targets, leading to changes in cellular processes that inhibit the growth of tumor cells or pathogens.
Biochemical Pathways
For instance, some benzofuran derivatives have been found to have anti-hepatitis C virus activity, indicating that they may interfere with the viral replication pathway .
Pharmacokinetics
The bioavailability of benzofuran derivatives has been a target of recent compounds, allowing for once-daily dosing . This suggests that these compounds may have favorable pharmacokinetic properties that enhance their bioavailability.
Result of Action
Benzofuran derivatives have been reported to exhibit pro-oxidative effects, increasing reactive oxygen species in cancer cells, especially at 12 h incubation . They also have proapoptotic properties, inducing apoptosis in cancer cells . These effects suggest that benzofuran derivatives may lead to cell death in cancer cells, contributing to their anti-tumor activity.
Safety and Hazards
将来の方向性
Benzofuran and its derivatives have attracted attention due to their diverse pharmacological activities, making these substances potential natural drug lead compounds . Future research may focus on discovering new benzofuran derivatives with enhanced biological activities and improved safety profiles.
生化学分析
Biochemical Properties
3-(1-Benzofuran-2-yl)-3-oxopropanenitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, benzofuran derivatives have been shown to inhibit the activity of certain enzymes like PDE4B, which is involved in inflammatory responses . Additionally, this compound may interact with proteins involved in cell signaling pathways, thereby modulating cellular responses.
Cellular Effects
The effects of 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile on cellular processes are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives can modulate the expression of genes involved in oxidative stress responses, thereby protecting cells from oxidative damage . Furthermore, this compound may alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels.
Molecular Mechanism
At the molecular level, 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, benzofuran derivatives have been shown to inhibit the activity of enzymes like PDE4B by binding to their active sites . This inhibition can result in changes in downstream signaling pathways and gene expression, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile in laboratory settings have been studied to understand its stability and long-term effects. This compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light or heat . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity.
Dosage Effects in Animal Models
In animal models, the effects of 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile vary with different dosages. At low doses, it may exhibit beneficial effects, such as anti-inflammatory and antioxidant properties . At higher doses, it can induce toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage.
Metabolic Pathways
3-(1-Benzofuran-2-yl)-3-oxopropanenitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites . This compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and overall metabolic balance.
Transport and Distribution
The transport and distribution of 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . For instance, benzofuran derivatives may be transported into cells via specific membrane transporters, influencing their intracellular concentration and activity.
Subcellular Localization
The subcellular localization of 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile is crucial for its activity and function. This compound may be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall biological activity.
特性
IUPAC Name |
3-(1-benzofuran-2-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO2/c12-6-5-9(13)11-7-8-3-1-2-4-10(8)14-11/h1-4,7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCABLKFGYPIVFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70199470 | |
| Record name | Benzofuran, 2-cyanoacetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70199470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5149-69-9 | |
| Record name | β-Oxo-2-benzofuranpropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5149-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzofuran, 2-cyanoacetyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005149699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzofuran, 2-cyanoacetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70199470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



